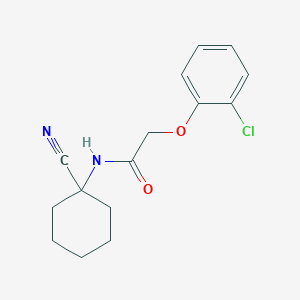

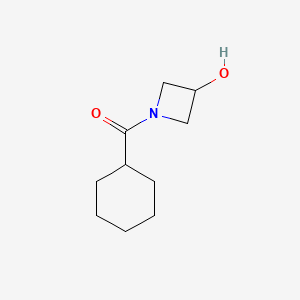

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, often starting from chiral amino acids or other suitable precursors. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist properties was described, starting from chiral amino acids and introducing various alkyl and aryl substituents . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods could potentially be adapted for the synthesis of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For instance, the crystal packing of a thiophene-based acetamide was stabilized by hydrogen bonds, and its structure was further investigated using DFT methods . Another study provided insights into the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, revealing intramolecular hydrogen bonding and intermolecular interactions . These techniques could be used to analyze the molecular structure of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give different compounds, suggesting a versatile reactivity that could be relevant for the target compound . The reactivity of such compounds can be influenced by their functional groups and the presence of electron-withdrawing or electron-donating substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For instance, the anticonvulsant activity of certain acetamide derivatives was attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide in different solvents indicate the influence of solvent polarity on the compound's properties . These properties are important for understanding the potential applications of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide" in various fields, including pharmaceuticals.

Aplicaciones Científicas De Investigación

Green Light on Ketamine: On-Road Safety Considerations

Ketamine, a derivative within the same chemical family, demonstrates diverse clinical applications including its use as an analgesic, sedative, and antidepressant. Its pharmacological action as an N-methyl-d-aspartate (NMDA) receptor antagonist underpins its efficacy across these applications. Despite its clinical utility, the psychoactive effects of ketamine, such as cognitive deficits, necessitate a careful assessment of its implications on activities requiring high cognitive function like driving (Hayley et al., 2015).

Synthesis and Analogs of Ketamine

The synthesis and exploration of ketamine and related analogs have been a focal point of research, highlighting the compound's significance in emergency and pediatric care. Recent interest has surged around its rapid-acting antidepressant effects, prompting a reevaluation of its potential across various medical disciplines (Jose, Dimitrov, & Denny, 2018).

Mechanistic Insights into Ketamine's Enantiomers

Research into the enantiomers of ketamine, facilitated by capillary electrophoresis and other sophisticated techniques, has provided a deeper understanding of its chiral pharmacodynamics. These studies underscore the importance of molecular orientation in the drug's efficacy and safety profile, offering a path toward more targeted therapeutic applications (Chankvetadze et al., 2002).

Novel Derivatives of Ketamine

Innovative research has led to the synthesis of new ketamine derivatives, showcasing the versatility of its core structure for the development of potential therapeutic agents. These derivatives are explored for various pharmacological effects, including their potential analgesic and anesthetic properties, highlighting the ongoing interest in expanding the clinical utility of ketamine-based compounds (Masaud et al., 2022).

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c16-12-6-2-3-7-13(12)20-10-14(19)18-15(11-17)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWOFQMAIVRDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)